2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane

Description

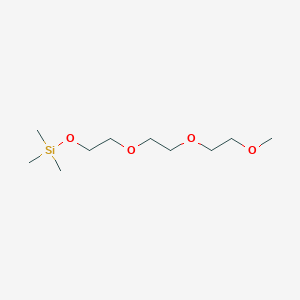

Chemical Structure and Properties 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane (CAS: 864079-62-9) is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and a polyether chain with four oxygen atoms (tetraoxa) (Figure 1). Its molecular formula is C₁₀H₂₄O₄Si, with a molecular weight of 236.38 g/mol . The compound is a colorless, moisture-sensitive liquid, widely used as an electrolyte solvent in lithium-ion batteries due to its ability to enhance thermal stability and ionic conductivity .

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethoxy-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O4Si/c1-11-5-6-12-7-8-13-9-10-14-15(2,3)4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPOIKHOZYPSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCO[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732812 | |

| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864079-62-9 | |

| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane typically involves the reaction of trimethylsilyl chloride with polyethylene glycol oligomers under anhydrous conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the silicon-oxygen bonds. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.

Substitution: The methyl groups attached to the silicon atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the substituent used.

Scientific Research Applications

Applications Overview

-

Lithium-Ion Batteries (LIBs)

- Redox Shuttle Functionality : 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane serves as a redox shuttle in lithium-ion batteries. It helps prevent overcharging, which can lead to thermal runaway and catastrophic failure. This capability is crucial for enhancing the safety and efficiency of LIBs .

- Case Study : Research published in "Advanced Energy Materials" highlighted the effectiveness of this compound in improving the stability of battery systems by acting as a protective agent against overcharge conditions .

-

Chemical Synthesis

- Intermediate in Organic Synthesis : The compound can be utilized as an intermediate in various organic synthesis processes, facilitating the production of other complex molecules. Its unique structure allows it to participate in various chemical reactions that are essential in synthetic organic chemistry.

- Solvent Applications

-

Safety Enhancements in Battery Technology

- A study conducted by researchers at a leading university demonstrated that incorporating 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane into lithium-ion battery systems significantly reduced the risk of thermal runaway during overcharging scenarios. The findings indicated improved cycle stability and enhanced safety profiles for battery systems utilizing this compound .

- Organic Synthesis Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane in lithium-ion batteries involves its role as an electrolyte solvent. The compound helps to stabilize the electrolyte solution, preventing the formation of dendrites and enhancing the overall performance of the battery. The silicon-oxygen bonds in the compound provide a stable environment for the lithium ions, facilitating their movement between the anode and cathode during the charging and discharging cycles .

Comparison with Similar Compounds

Comparison with 2,2-Dimethyl-3,6,9-trioxa-2-siladecane (CAS: 62199-57-9)

Structural Differences

The trioxa analog (C₈H₂₀O₃Si, MW: 192.33 g/mol) has a shorter polyether chain (three oxygen atoms vs. four) (Figure 2) .

Key Performance Metrics

| Property | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | 2,2-Dimethyl-3,6,9-trioxa-2-siladecane |

|---|---|---|

| Volatility | Lower volatility due to longer chain | Higher volatility |

| Thermal Stability | Superior (up to 200°C in battery applications) | Moderate |

| Ionic Conductivity | Enhanced lithium-ion mobility | Lower due to shorter chain |

| Application Scope | High-voltage batteries, medical devices | Basic electrolytes, CVD precursors |

Research Findings

- Thermogravimetric Analysis (TGA) : Metal complexes with the tetraoxa ligand (e.g., Ca(dmts)(hfac)₂) exhibit ~15% higher thermal stability than trioxa analogs (e.g., Ca(dts)(hfac)₂) .

- Electrochemical Performance : Tetraoxa-based electrolytes demonstrate 20% higher ionic conductivity in lithium-ion cells compared to trioxa variants, attributed to improved solvation of Li⁺ ions .

Comparison with 2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane

Performance Insights

- Coordination Chemistry: In strontium complexes (e.g., Sr(hfac)₂(RO-TMS)), the pentaoxa ligand provides greater steric bulk, reducing reactivity but enhancing solubility in non-polar solvents .

- Volatility : Longer chains reduce volatility, making pentaoxa derivatives less suitable for vapor deposition but more stable in liquid-phase applications .

Comparison with Non-Silicon Polyethers (e.g., 3,6,9,12-Tetraoxatetradecane-1,14-diol)

Structural Contrast Non-silicon polyethers lack the central silicon atom, resulting in lower thermal stability and incompatibility with silicon-dependent applications.

Functional Differences

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane, and how is structural purity validated?

The synthesis typically involves silylation reactions with agents like hexafluoroacetylacetate (hfac) to introduce silicon-oxygen frameworks. For example, magnesium and calcium complexes of this compound are synthesized via ligand substitution reactions under inert conditions. Structural characterization relies on Fourier transform infrared spectroscopy (FTIR) to confirm Si-O-C bonding, nuclear magnetic resonance (NMR) for silicon and proton environments, and thermogravimetric analysis (TGA) to assess thermal stability. Purity is validated through elemental analysis and comparison with reference spectra .

Q. How does this compound function as an electrolyte solvent in lithium-ion battery systems?

The compound’s organosilicon structure enhances ionic conductivity by stabilizing lithium salts (e.g., LiPF₆) through Lewis acid-base interactions. Its ether-oxygen chains facilitate lithium-ion mobility, while the dimethylsilane group improves thermal stability (>200°C via TGA). Researchers optimize electrolyte formulations by adjusting the compound’s concentration (e.g., 1–2 M in carbonate blends) and pairing it with additives like ethylene carbonate to mitigate interfacial reactivity .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating thermal decomposition mechanisms in high-voltage battery applications?

Accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) are used to study exothermic decomposition pathways under controlled voltage (4.5–5 V). Researchers correlate decomposition onset temperatures with electrolyte composition, noting that siloxane-based solvents exhibit delayed decomposition (~250°C) compared to traditional carbonates. Electrochemical impedance spectroscopy (EIS) further assesses interfacial stability on nickel-rich cathodes .

Q. How can contradictory data on electrochemical stability windows be resolved in studies involving this compound?

Discrepancies often arise from impurities (e.g., residual chloride or moisture) introduced during synthesis. Methodological solutions include:

- Purity validation : Gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities.

- Controlled environments : Rigorous drying of electrolytes (<10 ppm H₂O) and argon glovebox handling.

- Standardized testing : Consistent voltage sweep rates (0.1–1 mV/s) in cyclic voltammetry to minimize kinetic distortions .

Q. What advanced techniques characterize interfacial interactions between this compound and solid-state electrolytes (SSEs)?

Synchrotron X-ray photoelectron spectroscopy (XPS) identifies chemical bonding at SSE/electrode interfaces, revealing siloxane-driven passivation layers that reduce charge-transfer resistance. Solid-state NMR (¹⁷O, ²⁹Si) quantifies ion mobility in composite electrolytes, while atomic force microscopy (AFM) maps mechanical stability during lithium plating/stripping cycles .

Methodological Guidelines

- Synthesis optimization : Use silylation agents (e.g., hfac) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours to maximize yield .

- Electrochemical testing : Pair with LiNi₀.₈Mn₀.₁Co₀.₁O₂ cathodes and graphite anodes in coin cells cycled at 0.5C to assess capacity retention .

- Purity assurance : Cross-validate commercial batches (e.g., Sigma-Aldrich 900871) via independent GC-MS, as suppliers may not provide analytical certificates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.